PZ-II-029 Binding Affinity Profile Across GABAA α3, α5, and α6 Subtypes
PZ-II-029 exhibits high-affinity binding to the α6β3γ2 GABAA receptor subtype (Ki = 10 nM), with measurable but substantially lower affinity at α3β3γ2 (Ki = 0.79 nM) and α5β3γ2 (Ki = 0.52 nM) [1]. This profile defines PZ-II-029 as the reference α6-selective scaffold; its deuterated derivative DK-I-56-1 was subsequently developed and demonstrates weak or no modulation of GABA-induced currents at α1, α2, α3, α4, or α5-containing receptors below 1 µM concentration, representing an approximately 100-fold improvement in functional selectivity over the parent compound .
| Evidence Dimension | Binding affinity (Ki) to human recombinant GABAA receptor subtypes |
|---|---|
| Target Compound Data | α6β3γ2: Ki = 10 nM; α3β3γ2: Ki = 0.79 nM; α5β3γ2: Ki = 0.52 nM |
| Comparator Or Baseline | DK-I-56-1 (deuterated analog): no significant modulation of α1, α2, α3, α4, or α5-containing receptors below 1 µM |
| Quantified Difference | DK-I-56-1 shows ~100-fold greater functional selectivity for α6 vs. other subtypes compared with PZ-II-029 |
| Conditions | Binding affinity assays using human recombinant GABAA receptors expressed in Xenopus oocytes or HEK-293 cells (ChEMBL/BindingDB data) |
Why This Matters
Understanding PZ-II-029's full binding profile enables researchers to distinguish the baseline α6 pharmacology from the improved selectivity of its deuterated analogs, informing both mechanistic studies and medicinal chemistry optimization efforts.
- [1] BindingDB BDBM85038 / ChEMBL CHEMBL43948. Affinity data for PZ-II-029 at GABAA α3β3γ2, α5β3γ2, and α6β3γ2 receptors. View Source
